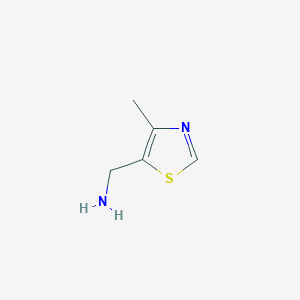

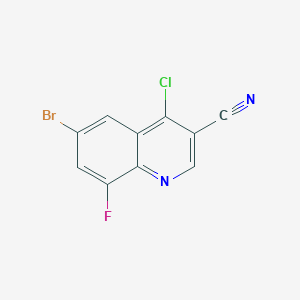

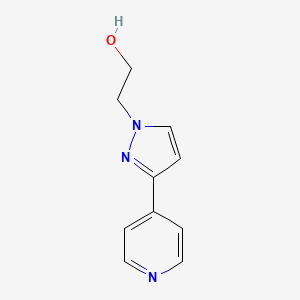

![molecular formula C15H13BrO4 B1358858 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1016873-65-6](/img/structure/B1358858.png)

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid, also known as 3-bromo-4-methoxybenzyl bromide, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and dyes. In addition, it has been used as a reagent for the synthesis of various compounds, including chiral compounds, and has been widely studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Bromophenol Derivatives in Marine Algae

- Bromophenol derivatives, including those similar to 4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid, have been isolated from the red alga Rhodomela confervoides. These compounds have been studied for their potential applications in various fields, although specific activities against human cancer cell lines and microorganisms have not been observed (Zhao et al., 2004).

Synthesis and Application in Photodynamic Therapy

- A zinc phthalocyanine derivative, structurally related to this compound, was synthesized and characterized for its use in photodynamic therapy, especially for treating cancer. Its high singlet oxygen quantum yield makes it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antibacterial Activity of Derivatives

- Hydrazide-hydrazones of 3-methoxybenzoic acid, which is structurally similar to this compound, have shown significant antibacterial activity against Bacillus spp., outperforming common antibiotics like cefuroxime and ampicillin (Popiołek & Biernasiuk, 2016).

Synthesis and Potential in Cholinesterase Inhibition

- A study demonstrated the synthesis of compounds from 4-methoxybenzoic acid, which is closely related to this compound, and their application as cholinesterase inhibitors. These compounds showed significant potential, particularly in treating neurodegenerative diseases like Alzheimer's (Arfan et al., 2018).

Vanillic Acid Derivatives in Drug Synthesis

- Vanillic acid, a derivative of 4-hydroxy-3-methoxybenzoic acid, is used in the synthesis of various pharmaceuticals. Novel ester/hybrid derivatives of vanillic acid have been synthesized and assessed for their antibacterial activity, which may help in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Encapsulation for Controlled Flavor Release

- 4-hydroxy-3-methoxybenzoic acid, a compound related to this compound, has been encapsulated in layered double hydroxide for controlled flavor release in food applications (Hong, Oh, & Choy, 2008).

Propriétés

IUPAC Name |

4-[(3-bromophenyl)methoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCENFXPJMGKQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

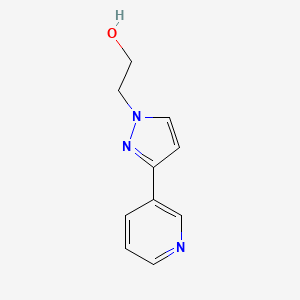

![4-[4-(Benzyloxy)phenyl]oxan-4-ol](/img/structure/B1358787.png)